
hydrangenol 8-O-glucoside
Overview
Description
Hydrangenol 8-O-glucoside (CAS: 67600-94-6) is a glycosylated derivative of hydrangenol (CAS: 480-47-7), a natural isocoumarin found in plants such as Hydrangea macrophylla and Scorzonera species. Its molecular formula is C21H22O9, with a molecular weight of 418.39 g/mol . The compound is characterized by a glucose moiety attached to the 8-hydroxyl position of hydrangenol, enhancing its solubility and bioavailability compared to the aglycone form. It is widely used as an analytical standard (HPLC ≥98% purity) and studied for its biological activities, including anti-inflammatory and cholinesterase inhibitory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrangenol 8-O-glucoside can be synthesized through the glycosylation of hydrangenol. The reaction typically involves the use of a glycosyl donor and an acid catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound often involves extraction from the leaves of Hydrangea macrophylla. The leaves are processed to isolate the compound using techniques such as solvent extraction, chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions: Hydrangenol 8-O-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Acetylated and benzoylated derivatives.
Scientific Research Applications
Antioxidant Properties
Hydrangenol 8-O-glucoside exhibits significant antioxidant activity, which is crucial for combating oxidative stress linked to various diseases. Research has quantified its antioxidant capacity using methods like Trolox Equivalent Antioxidant Capacity (TEAC) and Oxygen Radical Absorbance Capacity (ORAC). The TEAC values ranged from 1.8 to 3.2 mmol TE/mmol, while ORAC values were between 16.5 and 27.0 mmol TE/mmol . These findings suggest that hydrangenol can effectively neutralize free radicals, contributing to its potential role in disease prevention.
Anti-Diabetic Effects
The compound has been studied for its anti-diabetic potential by evaluating its inhibitory effects on key enzymes involved in carbohydrate metabolism. In vitro assays demonstrated that this compound inhibited α-amylase and α-glucosidase activities by approximately 52% and 51%, respectively . These results indicate that hydrangenol may help regulate blood sugar levels, making it a candidate for diabetes management.
Cholinesterase Inhibition
This compound has also been investigated for its anti-cholinesterase effects, which are relevant in the context of neurodegenerative diseases such as Alzheimer's. Studies have shown that it acts as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), providing a potential therapeutic avenue for cognitive enhancement and neuroprotection . The selective inhibition mechanism involves hydrophobic interactions with the enzymes' peripheral anionic site.
Anti-Inflammatory Activity
Research indicates that hydrangenol can modulate inflammatory responses. In cell culture studies involving hydrogen peroxide-induced oxidative stress, hydrangenol significantly enhanced catalase activity and reduced the expression of inflammatory cytokines like TNF-α . These findings underscore its potential as an anti-inflammatory agent, which could be beneficial in conditions characterized by chronic inflammation.
Dermatological Applications
This compound has shown promise in treating skin conditions such as atopic dermatitis. A study found that it improved symptoms associated with this condition when derived from Hydrangea macrophylla . The compound's bioactive properties may contribute to skin barrier function and overall skin health.
Hair Growth Promotion
Recent investigations have explored the effects of hydrangenol on hair growth. In animal models, hydrangenol demonstrated a positive impact on hair follicle cells, enhancing growth through modulation of androgen signaling pathways . This application highlights its potential in cosmetic formulations aimed at hair restoration.
Summary of Bioactivity Findings
Application | Mechanism | Effectiveness |
---|---|---|
Antioxidant Activity | Neutralizes free radicals | TEAC: 1.8-3.2 mmol TE/mmol |
Anti-Diabetic Effects | Inhibits α-amylase and α-glucosidase | Inhibition: ~52% and ~51% |
Cholinesterase Inhibition | Dual inhibition of AChE and BChE | Selective non-competitive binding |
Anti-Inflammatory Activity | Modulates inflammatory cytokines | Reduces TNF-α expression |
Dermatological Applications | Enhances skin barrier function | Improves symptoms of atopic dermatitis |
Hair Growth Promotion | Modulates androgen signaling | Promotes hair follicle growth |
Mechanism of Action
Hydrangenol 8-O-glucoside exerts its effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine . By inhibiting AChE, the compound increases the levels of acetylcholine, leading to enhanced cholinergic signaling. This mechanism is particularly relevant in the context of neurological diseases and inflammatory responses .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Hydrangenol (Aglycone Form)
- Structure : C15H12O4 (MW: 256.25 g/mol).
- Key Differences : The absence of the glucose moiety reduces hydrophilicity, impacting its pharmacokinetic properties.
- Bioactivity : Exhibits antioxidant and antimicrobial properties but lacks the enhanced anti-inflammatory and enzyme inhibitory effects observed in its glycosylated form .
(3R)-Hydrangenol 8-O-Glucoside Pentaacetate
- Structure : A synthetic derivative with five acetyl groups (MW: 628.58 g/mol; CAS: 113270-98-7).
- Key Differences : Acetylation increases lipophilicity, enabling better blood-brain barrier penetration.
- Bioactivity: Acts as a potent dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) via non-competitive binding to the peripheral anionic site (PAS) of these enzymes. This contrasts with the parent compound, which shows weaker inhibitory activity .
Chrysophanol 8-O-Glucoside
- Structure: An anthraquinone glycoside (C21H20O9; MW: 416.38 g/mol) from Rheum palmatum.
- Key Differences: The anthraquinone core (vs. isocoumarin in hydrangenol) confers distinct mechanistic properties.
- Bioactivity: Suppresses hepatic stellate cell activation via STAT3 pathway inhibition, demonstrating hepatoprotective effects absent in hydrangenol derivatives .
Physcion-8-O-β-Gentiobioside
- Structure: A disaccharide-linked anthraquinone (CAS: 184268-38-2).
- Key Differences: The gentiobioside (two glucose units) increases molecular weight and solubility compared to monoglycosides.
- Bioactivity: Primarily studied for antioxidant and anti-cancer effects, differing from hydrangenol 8-O-glucoside’s cholinesterase inhibition .
Structural and Functional Analysis Table
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Bioactivity | Source |
---|---|---|---|---|---|
Hydrangenol | C15H12O4 | 256.25 | 480-47-7 | Antioxidant, antimicrobial | Hydrangea macrophylla |
This compound | C21H22O9 | 418.39 | 67600-94-6 | Anti-inflammatory, cholinesterase inhibition | Scorzonera spp., Orixa japonica |
(3R)-Hydrangenol 8-O-glucoside pentaacetate | C31H32O14 | 628.58 | 113270-98-7 | Dual AChE/BChE inhibition (non-competitive) | Synthetic modification |
Chrysophanol 8-O-glucoside | C21H20O9 | 416.38 | - | Hepatoprotective (STAT3 pathway inhibition) | Rheum palmatum |
Physcion-8-O-β-gentiobioside | C28H32O14 | 592.55 | 184268-38-2 | Antioxidant, anti-cancer | Polygonum spp. |
Mechanistic and Pharmacological Insights
Anti-Inflammatory Activity
- This compound isolated from Scorzonera species showed moderate inhibition of TNF-α and IL-1β in vitro, though less potent than reference compounds like dexamethasone .
Cholinesterase Inhibition
- This compound pentaacetate (HGP) binds to the PAS of AChE/BChE via hydrophobic interactions (Ki: 2.1–3.5 µM), whereas the non-acetylated form shows weaker affinity. This highlights the role of lipophilic groups in enhancing enzyme inhibition .
Metabolic Stability
- Under microwave processing, this compound undergoes deglycosylation and decarboxylation to form 3,4'-dihydroxystilbene, a compound with distinct bioactivity . This metabolic pathway is absent in non-glycosylated analogs like hydrangenol.
Biological Activity
Hydrangenol 8-O-glucoside is a naturally occurring glycoside derived from hydrangenol, primarily found in the plant Hydrangea macrophylla. This compound has garnered attention for its diverse biological activities, particularly its potential therapeutic applications. Key areas of interest include its role as an acetylcholinesterase (AChE) inhibitor, its anti-inflammatory properties, and other pharmacological effects.
Property | Value |
---|---|
Molecular Formula | CHO |
Molecular Weight | 418.398 g/mol |
CAS Number | 67600-94-6 |
Acetylcholinesterase Inhibition
One of the most significant biological activities of this compound is its inhibition of acetylcholinesterase (AChE). AChE is an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter crucial for memory and muscle function. The inhibition of AChE can enhance acetylcholine signaling, which is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Research Findings
- Inhibition Potency : this compound has been shown to exhibit potent AChE inhibitory activity with an IC value of approximately 22.66 ± 1.63 µM .
- Mechanism of Action : The compound acts as a non-competitive inhibitor by interacting with the peripheral anionic site (PAS) of AChE, which prevents the enzyme from effectively hydrolyzing acetylcholine .
Anti-inflammatory Properties
Research indicates that this compound possesses anti-inflammatory effects. It has been shown to suppress the production of various inflammatory mediators, including cytokines and nitric oxide in immune cells.
Key Studies
- Cytokine Production : In vitro studies demonstrate that this compound can significantly reduce levels of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .
- Nitric Oxide Suppression : The compound also inhibits nitric oxide production, further contributing to its anti-inflammatory profile.
Other Biological Activities
This compound exhibits additional biological activities that warrant further exploration:
- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells .
- Potential Antimicrobial Effects : While less studied, there is emerging evidence that hydrangenol derivatives may exhibit antimicrobial activity against certain pathogens .
Comparative Analysis with Related Compounds
Table 1 summarizes the biological activities and structural characteristics of this compound compared to related compounds.
Compound Name | Structure Type | AChE Inhibition IC | Unique Features |
---|---|---|---|
Hydrangenol | Dihydroisocoumarin | Not specified | Parent compound |
Hydrangenol 4'-O-glucoside | Dihydroisocoumarin Glycoside | Not specified | Different glucosylation position |
Thunberginol H 8-O-glucoside | Dihydroisocoumarin Glycoside | Not specified | Found in Hydrangea thunbergii |
This compound | Dihydroisocoumarin Glycoside | 22.66 ± 1.63 µM | Strong AChE inhibition |
Case Studies and Clinical Implications
Recent studies have highlighted the potential clinical implications of this compound:
- Alzheimer's Disease : Its ability to inhibit AChE suggests potential use as a therapeutic agent for Alzheimer's disease, where enhancing cholinergic signaling could improve cognitive function .
- Inflammatory Disorders : The anti-inflammatory properties indicate possible applications in treating conditions characterized by excessive inflammation, such as arthritis or chronic inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal extraction and isolation methods for hydrangenol 8-O-glucoside from plant sources?
this compound is typically isolated from Hydrangea macrophylla var. thunbergii leaves using solvent extraction followed by chromatographic purification. Methanol or ethanol-water mixtures are effective for initial extraction, while column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC are used for purification . Structural confirmation requires NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (FAB-MS or HRMS) to identify glycosylation patterns and stereochemistry .
Q. How can researchers quantify this compound in plant matrices?
Reverse-phase HPLC with UV detection (λ = 245–314 nm) is standard for quantification. Calibration curves using authenticated reference standards (purity ≥98%) are critical. For complex matrices, LC-MS/MS improves specificity, particularly in distinguishing this compound from its deglycosylated metabolite, hydrangenol .
Q. What in vitro models are suitable for preliminary bioactivity screening?
Anti-inflammatory and anti-diabetic activities are commonly assessed. Use LPS-stimulated macrophages (e.g., RAW 264.7) for anti-inflammatory assays (measuring TNF-α/IL-6 suppression) . For anti-diabetic potential, evaluate adipogenesis in 3T3-L1 cells via triglyceride accumulation and PPARγ activation . This compound’s activity may differ from its aglycone due to glycosylation affecting bioavailability .
Advanced Research Questions
Q. How does stereoisomerism (3R vs. 3S configurations) influence this compound’s bioactivity?
Stereochemical variations at the 3-position (e.g., 3R- and 3S-hydrangenol 8-O-glucoside pentaacetates) impact receptor binding and metabolic stability. Comparative studies using enantiomerically pure isolates (via chiral HPLC) are essential. For example, 3S isomers may exhibit enhanced anti-inflammatory activity due to preferential interaction with COX-2 .
Q. What mechanisms underlie the metabolic conversion of this compound to active metabolites?
this compound undergoes enzymatic deglycosylation (via β-glucosidases) to release hydrangenol, which may further decarboxylate to 3,4'-dihydroxystilbene. Time-course studies using LC-MS can track these transformations in hepatic microsomes or cell cultures . Kinetic parameters (Km, Vmax) for deglycosylation should be quantified to assess bioavailability .
Q. How do processing methods (e.g., microwave treatment) alter this compound’s stability and bioactivity?
Microwave processing accelerates deglycosylation, increasing hydrangenol yield but reducing intact glucoside levels. Design experiments comparing unprocessed vs. processed extracts in bioassays. For instance, microwave-treated Hydrangea leaves show enhanced anti-atopic dermatitis effects due to hydrangenol generation, but this may reduce the parent compound’s anti-diabetic activity .
Q. What contradictions exist in the reported bioactivity of this compound, and how can they be resolved?
Discrepancies arise in anti-diabetic studies: this compound from unprocessed leaves promotes adipogenesis, while processed leaves (rich in hydrangenol) show stronger effects. Control experiments must standardize plant sourcing, processing, and metabolite profiling. Replicate studies using authenticated voucher specimens and identical cell lines (e.g., 3T3-L1) are critical .
Q. Methodological Considerations
- Structural Analysis : Use ROESY NMR to resolve stereochemical ambiguities in glycosidic linkages .
- Stability Testing : Assess pH and temperature effects on this compound degradation in simulated physiological buffers .
- In Vivo Validation : For pharmacokinetic studies, administer the compound orally to rodent models and measure plasma/tissue levels via LC-MS .
Q. Data Contradiction Analysis Framework
Source Verification : Confirm plant species, extraction protocols, and compound purity (e.g., HPLC ≥98%) .
Assay Reproducibility : Compare results across multiple labs using standardized protocols (e.g., MTT assay for cytotoxicity) .
Meta-Analysis : Pool data from independent studies to identify consensus bioactivity trends vs. outliers .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroisochromen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O9/c22-9-15-17(24)18(25)19(26)21(30-15)29-13-3-1-2-11-8-14(28-20(27)16(11)13)10-4-6-12(23)7-5-10/h1-7,14-15,17-19,21-26H,8-9H2/t14?,15-,17-,18+,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTPWMTZNXOEIV-VRKGAULQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=C1C=CC=C2OC3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC(=O)C2=C1C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136569 | |
Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67600-94-6 | |
Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67600-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(β-D-Glucopyranosyloxy)-3,4-dihydro-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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